
N,N,N',N'-Tetrakis(trimethylsilyl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of four trimethylsilyl groups attached to a sulfuric diamide core. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide typically involves the reaction of sulfuric diamide with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with unique properties
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: An organosilicon compound used in similar applications but with different reactivity and properties.
Tetrakis(trimethylsilyl)methane: Another silicon-containing compound with distinct structural features and applications
Uniqueness
N,N,N’,N’-Tetrakis(trimethylsilyl)sulfuric diamide is unique due to its sulfuric diamide core, which imparts specific reactivity and stability. This makes it suitable for applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
56146-42-0 |
|---|---|
Formule moléculaire |
C12H36N2O2SSi4 |
Poids moléculaire |
384.83 g/mol |
Nom IUPAC |
[[bis(trimethylsilyl)sulfamoyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2O2SSi4/c1-18(2,3)13(19(4,5)6)17(15,16)14(20(7,8)9)21(10,11)12/h1-12H3 |
Clé InChI |
QTWDOYUVLADXSW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


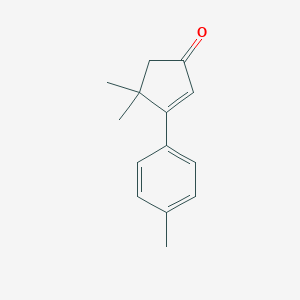

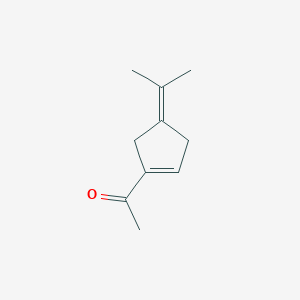
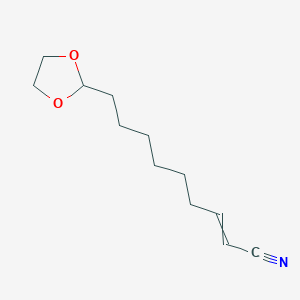

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
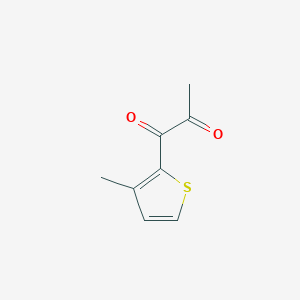
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)


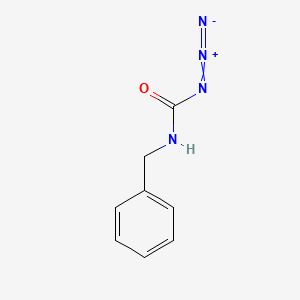
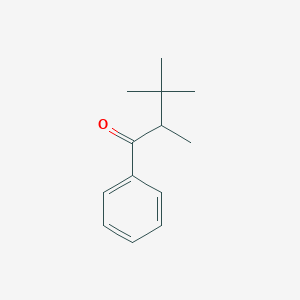
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)
